2-Chloro-3,6-dimethylquinoline
Overview
Description
2-Chloro-3,6-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H10ClN and a molecular weight of 191.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,6-dimethylquinoline is 1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 . This indicates the presence of a quinoline ring with chlorine and methyl groups attached at the 2nd and 3rd, 6th positions respectively.Physical And Chemical Properties Analysis
2-Chloro-3,6-dimethylquinoline is a solid . It does not have a flash point, indicating that it is not flammable .Scientific Research Applications
Synthesis of Quinoline Derivatives
2-Chloro-3,6-dimethylquinoline is involved in the synthesis of various quinoline derivatives. Research highlights its use in constructing fused or binary quinoline-cored heterocyclic systems, which are evaluated for biological applications (Hamama et al., 2018).
Biological Evaluation and Antimycobacterial Activity
Certain quinoline derivatives, including those with a 2-chloro substitution, have been synthesized and tested for antimycobacterial, photosynthesis-inhibiting, and antialgal activity. These compounds have shown significant activity against various Mycobacterium species (Kubicová et al., 2003).
Potent Apoptosis Inducer and Anticancer Agent
A derivative of 2-chloroquinoline, specifically 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent apoptosis inducer. It exhibits excellent blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Antimalarial Applications
Research has shown that 2-chloroquinoline derivatives have potential as antimalarial drugs. Specific syntheses focused on creating effective antimalarial agents utilizing these compounds (Lutz & Sanders, 1976).
Chiral Catalysis in Organic Synthesis
Chiral Pt(II)/Pd(II) pincer complexes using derivatives of 2-chloroquinoline have been synthesized for applications in catalytic asymmetric aldol and silylcyanation reactions. These complexes demonstrate significant potential in organic synthesis (Yoon et al., 2006).
Thermodynamic Properties
Studies have focused on the thermodynamic properties of methylquinolines, including 2,6-dimethylquinoline. This research provides valuable data on the physical properties of these compounds, which is crucial for their application in various scientific fields (Chirico et al., 2007).
Synthesis and Evaluation for Antimicrobial Activities
Novel 2-chloroquinolin-3-yl ester derivatives have been synthesized and evaluated for their antimicrobial activities. Their structure-antimicrobial activity relationship has been studied, providing insights into their potential applications (Tabassum et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3,6-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBZFZKRCZPILH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577116 | |
Record name | 2-Chloro-3,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-dimethylquinoline | |
CAS RN |
132118-28-6 | |
Record name | 2-Chloro-3,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3,6-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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